

# 1-Iodooctane: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 1-Iodooctane

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## Introduction

**1-Iodooctane**, a primary alkyl iodide, serves as a versatile and highly reactive precursor in a multitude of organic syntheses. Its utility stems from the inherent properties of the carbon-iodine bond, which is weaker and more polarizable than its lighter halogen counterparts. This characteristic makes the iodide an excellent leaving group, facilitating a wide range of nucleophilic substitution and carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the chemical properties, key reactions, and practical applications of **1-iodooctane**, with a focus on experimental protocols and quantitative data relevant to researchers and professionals in drug development and organic synthesis.

## Chemical and Physical Properties

**1-Iodooctane** is a clear, light-yellow liquid with the chemical formula  $C_8H_{17}I$ .<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value
CAS Number	629-27-6[2]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> I[2]
Molecular Weight	240.13 g/mol [3]
Appearance	Clear, light yellow liquid[1]
Density	1.33 g/mL at 25 °C[4]
Melting Point	-46 °C to -45 °C[4]
Boiling Point	225-226 °C[4]
Refractive Index (n <sub>20/D</sub> )	1.4878[4]
SMILES	CCCCCCCCI[5]
InChIKey	UWLHSHAHTBJTBA-UHFFFAOYSA-N[5]

## Core Reactivity and Applications in Organic Synthesis

The synthetic utility of **1-iodooctane** is primarily centered around three classes of reactions: nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions.

### Nucleophilic Substitution (S<sub>N</sub>2) Reactions

**1-Iodooctane** is an excellent substrate for S<sub>N</sub>2 reactions due to the superior leaving group ability of the iodide ion (I<sup>-</sup>).[6] The carbon-iodine bond has a lower bond dissociation energy (approximately 234 kJ/mol) compared to carbon-bromine (approx. 285 kJ/mol) and carbon-chlorine bonds, leading to a lower activation energy for nucleophilic attack.[6] This enhanced reactivity translates to faster reaction rates and often higher yields under identical conditions when compared to other octyl halides.[6]

Relative Reactivity in S<sub>N</sub>2 Reactions:

Substrate	Leaving Group	Relative Rate Constant (k <sub>rel</sub> ) (proxy data)
1-Iodooctane	I <sup>-</sup>	~30,000
1-Bromooctane	Br <sup>-</sup>	1,000
1-Chlorooctane	Cl <sup>-</sup>	30

Note: The data presented is based on a proxy comparison using n-butyl halides and is intended to illustrate the established reactivity trend of I > Br > Cl as leaving groups in S<sub>N</sub>2 reactions for primary alkyl halides.[6]

#### Experimental Protocol: S<sub>N</sub>2 Reaction with Azide

This protocol describes a representative S<sub>N</sub>2 reaction of **1-iodooctane** with sodium azide to form 1-azidooctane.

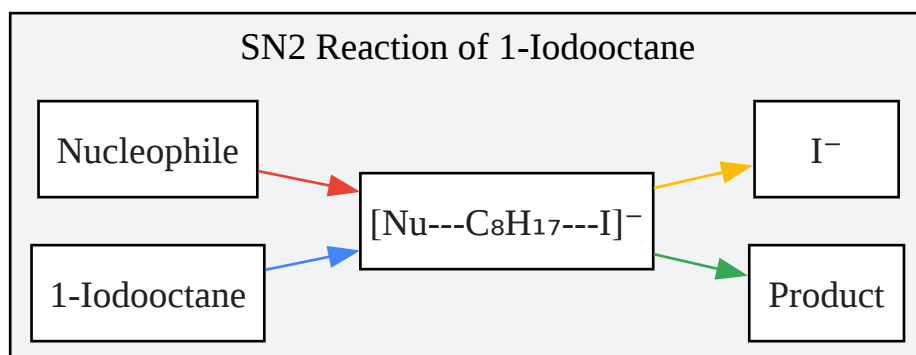
#### Materials:

- **1-Iodooctane**
- Sodium azide (NaN<sub>3</sub>)
- Anhydrous acetone
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

- To this solution, add **1-iodooctane** (1.0 equivalent).
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the sodium iodide precipitate.
- Evaporate the acetone under reduced pressure.
- The crude 1-azidooctane can be purified by distillation or column chromatography.



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### SN2 Reaction Pathway

## Grignard Reagent Formation

**1-iodooctane** readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, octylmagnesium iodide ( $\text{C}_8\text{H}_{17}\text{MgI}$ ).<sup>[7]</sup> This organometallic compound is a powerful nucleophile and a strong base, making it a cornerstone reagent for forming new carbon-carbon bonds.<sup>[8]</sup>

### Experimental Protocol: Synthesis of Octylmagnesium Iodide

This protocol is adapted from the synthesis of octylmagnesium bromide and is directly applicable to **1-iodooctane**.<sup>[9]</sup>

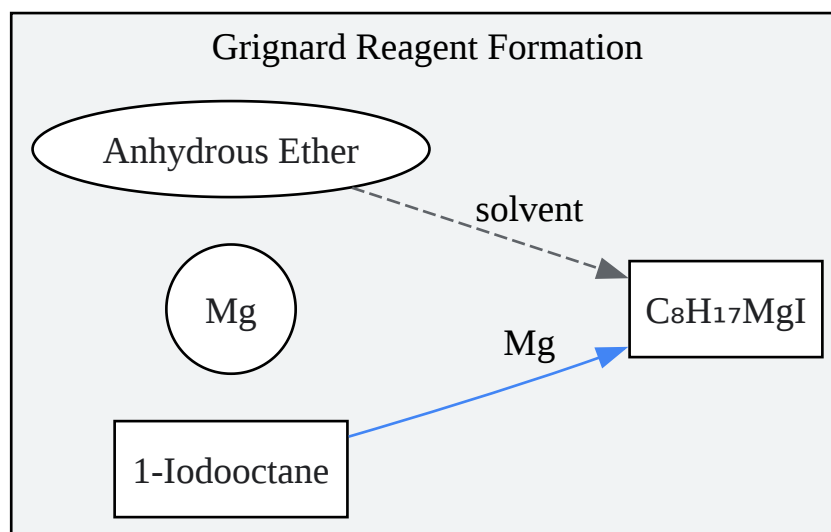
Materials:

- **1-Iodooctane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (as an activator)
- Three-neck round-bottom flask, reflux condenser, dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Flame-dry all glassware and allow to cool under an inert atmosphere.
- Place magnesium turnings (1.2-1.5 equivalents) and a small crystal of iodine in the three-neck flask.
- Gently warm the flask with a heat gun until purple iodine vapor is observed to activate the magnesium surface. Allow to cool.
- Add enough anhydrous diethyl ether to cover the magnesium turnings.
- Dissolve **1-iodooctane** (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the **1-iodooctane** solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, a cloudy appearance, and gentle refluxing of the ether.
- Once initiated, add the remaining **1-iodooctane** solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete reaction.
- The resulting grayish solution of octylmagnesium iodide should be used immediately for subsequent reactions.



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### Grignard Reagent Synthesis

## Transition-Metal-Catalyzed Cross-Coupling Reactions

**1-Iodooctane** is a suitable substrate for various palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for the formation of  $C(sp^3)-C(sp^2)$  and  $C(sp^3)-C(sp)$  bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to other alkyl halides.

### Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.<sup>[2]</sup> While less common for  $C(sp^3)-C(sp^3)$  coupling, specialized catalyst systems can effectively couple alkyl halides like **1-iodooctane** with organoboron reagents.<sup>[6]</sup>

### Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] **1-iodooctane** can be coupled with various terminal alkynes to produce substituted alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

#### Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[11] The Grignard reagent derived from **1-iodooctane** can be coupled with aryl or vinyl halides to form alkyl-substituted aromatic or olefinic compounds.[11]

#### Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] While typically used for aryl and vinyl halides, modifications of the Heck reaction can accommodate alkyl halides like **1-iodooctane** for the synthesis of substituted alkenes.

#### Cross-Coupling Reaction Conditions and Yields (Representative Examples):

Reaction	Coupling Partner	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)
Suzuki-Miyaura	Phenylboronic acid	Pd(OAc) <sub>2</sub> / PPh <sub>3</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	80-100	70-85
Sonogashira	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> / CuI	Et <sub>3</sub> N	THF	RT - 50	85-95
Kumada	4-Bromotoluene	Ni(dppp)Cl <sub>2</sub>	-	THF	RT - 65	75-90
Heck	Methyl acrylate	Pd(OAc) <sub>2</sub> / PPh <sub>3</sub>	Et <sub>3</sub> N	DMF	100-120	60-75

Note: The yields are approximate and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions used.

Experimental Protocol: Sonogashira Coupling of **1-Iodooctane** with Phenylacetylene

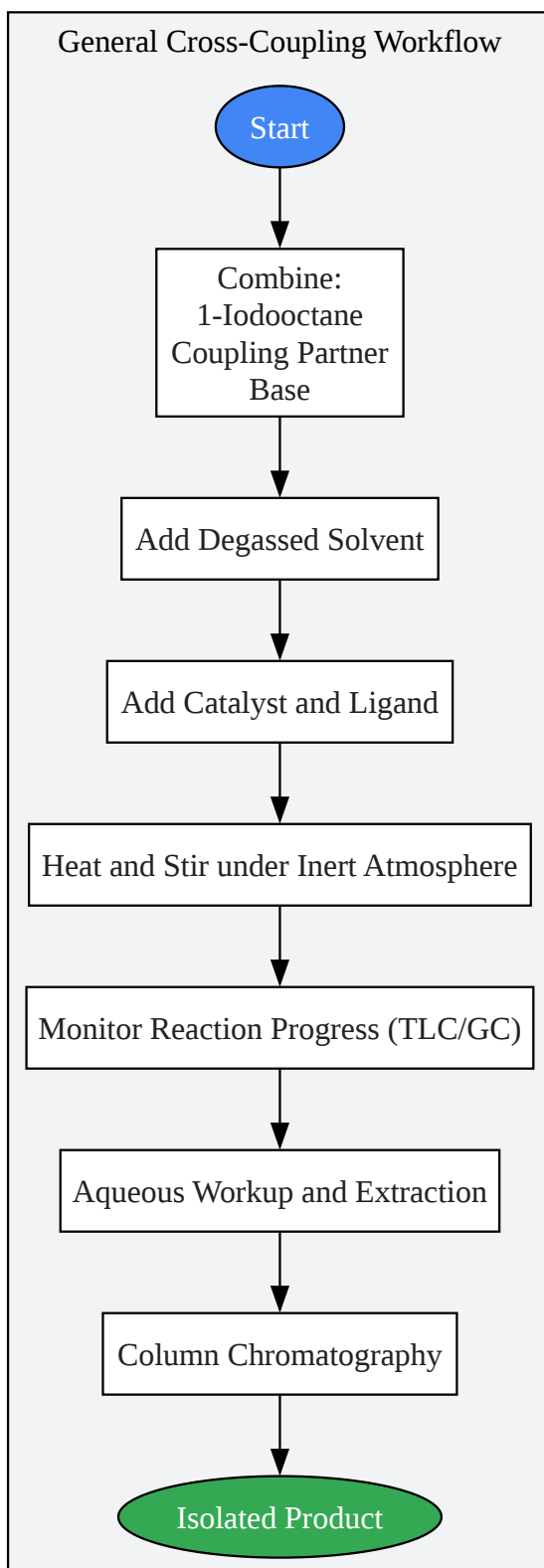
## Materials:

- **1-Iodooctane**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous THF
- Schlenk flask and inert atmosphere setup

## Procedure:

- To a dry Schlenk flask under an inert atmosphere, add  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (1-3 mol%) and  $\text{CuI}$  (1-2 mol%).
- Add anhydrous THF, followed by triethylamine (2-3 equivalents).
- To this mixture, add **1-iodooctane** (1.0 equivalent) and phenylacetylene (1.1-1.2 equivalents).
- Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC.
- Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, 1-phenyldec-1-yne, can be purified by column chromatography.





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### Cross-Coupling Reaction Workflow

## Application in Multi-Step Synthesis: Synthesis of Lepidopteran Pheromones

**1-Iodooctane** and its corresponding Grignard reagent are valuable building blocks in the synthesis of various natural products, including insect pheromones. The straightforward introduction of an eight-carbon chain is a key strategic advantage. For example, in the synthesis of certain Lepidopteran sex pheromones, which are often long-chain unsaturated acetates, alcohols, or aldehydes, **1-iodooctane** can be used to introduce a significant portion of the carbon backbone.<sup>[1][5][8]</sup>

A general synthetic strategy involves the coupling of an octyl group from **1-iodooctane** or its Grignard reagent with another functionalized fragment, followed by further transformations to install the required unsaturation and functional group.

## Conclusion

**1-Iodooctane** is a highly valuable and reactive precursor in organic synthesis. Its utility in  $S_N2$  reactions, Grignard reagent formation, and a variety of cross-coupling reactions makes it an important tool for the construction of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of **1-iodooctane** is essential for the efficient synthesis of target compounds. The detailed protocols and quantitative data provided in this guide serve as a practical resource for leveraging the synthetic potential of this versatile building block.

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